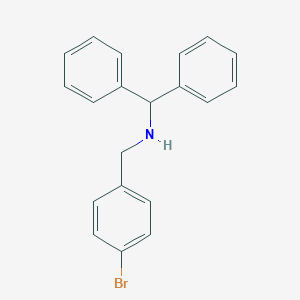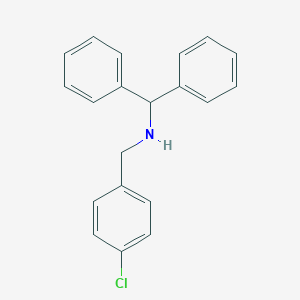![molecular formula C24H17Br2ClN2O2 B316016 4-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLENE}-2-(4-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B316016.png)
4-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLENE}-2-(4-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLENE}-2-(4-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as benzyl, dibromo, chlorophenyl, and pyrazolone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLENE}-2-(4-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The dibromo groups can be introduced by treating the benzylated intermediate with bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Aldol Condensation: The benzylidene moiety can be formed through an aldol condensation reaction between the benzylated and brominated intermediate and an appropriate aldehyde.
Pyrazolone Formation: The final step involves the cyclization of the intermediate with hydrazine or a hydrazine derivative to form the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLENE}-2-(4-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or chlorine atoms.
Substitution: Substituted derivatives with nucleophiles replacing the bromine or chlorine atoms.
科学研究应用
4-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLENE}-2-(4-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLENE}-2-(4-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 4-[4-(benzyloxy)-3,5-dibromobenzylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
4-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLENE}-2-(4-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to the presence of both dibromo and chlorophenyl groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
属性
分子式 |
C24H17Br2ClN2O2 |
|---|---|
分子量 |
560.7 g/mol |
IUPAC 名称 |
(4E)-2-(4-chlorophenyl)-4-[(3,5-dibromo-4-phenylmethoxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C24H17Br2ClN2O2/c1-15-20(24(30)29(28-15)19-9-7-18(27)8-10-19)11-17-12-21(25)23(22(26)13-17)31-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3/b20-11+ |
InChI 键 |
YWOYLLXNCXVYLA-RGVLZGJSSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)Br)C4=CC=C(C=C4)Cl |
手性 SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)Br)C4=CC=C(C=C4)Cl |
规范 SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)Br)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B315937.png)
![2-(2-Bromo-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B315938.png)
![2-({[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}AMINO)-2-METHYLPROPAN-1-OL](/img/structure/B315940.png)
![4-(4-benzylpiperazin-1-yl)-N-[(4-ethoxyphenyl)methyl]aniline](/img/structure/B315943.png)
![4-(4-benzylpiperazin-1-yl)-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B315944.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-N-(4-chlorobenzyl)amine](/img/structure/B315946.png)
![1-[5-[2-(benzyloxy)phenyl]-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B315948.png)
![N-{4-[3-acetyl-1-(3,4-dichlorophenyl)-5-(2-phenylvinyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide](/img/structure/B315950.png)
![N-{4-[3-acetyl-1-(3,4-dichlorophenyl)-5-(2-thienyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}-2-methylpropanamide](/img/structure/B315951.png)
![1-{5-(4-ethylphenyl)-1-phenyl-4-[4-(1-piperidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B315953.png)
![1-{1-(3,4-dichlorophenyl)-5-(2-methoxyphenyl)-4-[4-(1-piperidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B315954.png)
![1-{1-(4-chlorophenyl)-5-(2-methoxyphenyl)-4-[4-(1-piperidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B315955.png)
